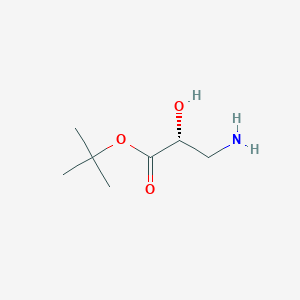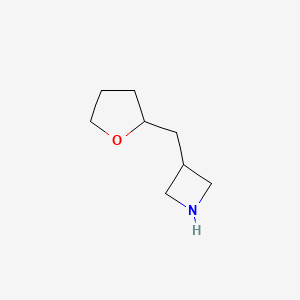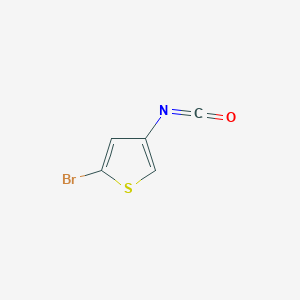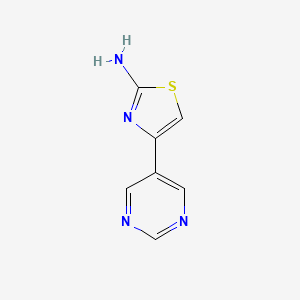
tert-Butyl (R)-3-amino-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-3-amino-2-hydroxypropanoate: is an organic compound that features a tert-butyl group attached to a 3-amino-2-hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ®-3-amino-2-hydroxypropanoate typically involves the esterification of ®-3-amino-2-hydroxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of tert-butyl ®-3-amino-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ®-3-amino-2-hydroxypropanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC or DMP in dichloromethane at room temperature.
Reduction: LiAlH4 in ether or THF (tetrahydrofuran) under reflux.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of tert-butyl ®-3-amino-2-oxopropanoate.
Reduction: Formation of tert-butyl ®-3-amino-2-hydroxypropylamine.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl ®-3-amino-2-hydroxypropanoate is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules. It serves as a protected form of ®-3-amino-2-hydroxypropanoic acid, allowing for selective deprotection and further functionalization .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme specificity and activity .
Medicine: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways and enzyme regulation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl ®-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets,
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
tert-butyl (2R)-3-amino-2-hydroxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3/t5-/m1/s1 |
InChI Key |
IYRULVWLVRRRIS-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CN)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)

![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)

![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)

![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)



